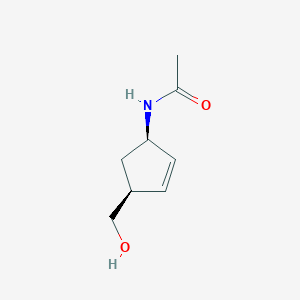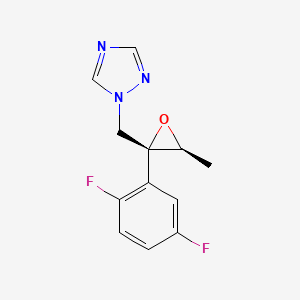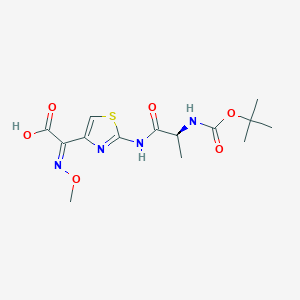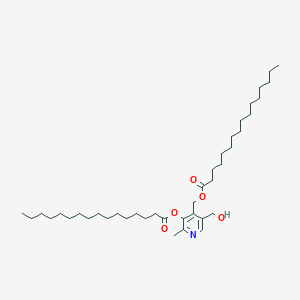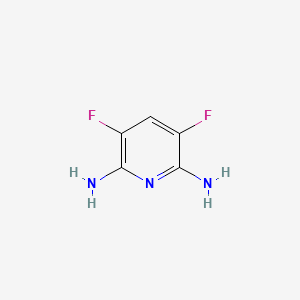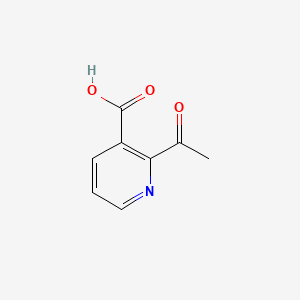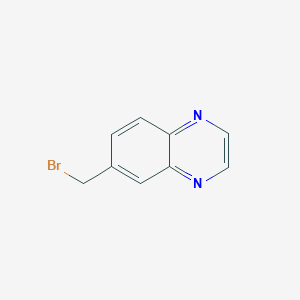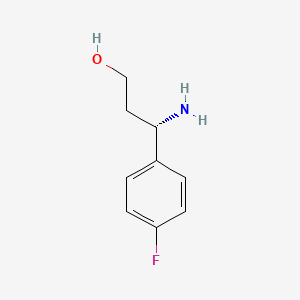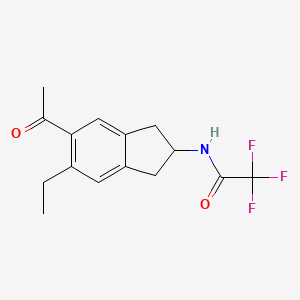
Hexane-1,2-diamine
Descripción general
Descripción
Hexane-1,2-diamine, also known as 1,6-Hexanediamine, is an organic compound with the formula H2N(CH2)6NH2 . The molecule is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups . It is a colorless solid and has a strong amine odor .
Synthesis Analysis
Hexane-1,2-diamine is produced by the hydrogenation of adiponitrile . The hydrogenation is conducted on molten adiponitrile diluted with ammonia, with typical catalysts being based on cobalt and iron . An alternative process uses Raney nickel as the catalyst and adiponitrile that is diluted with hexamethylenediamine itself (as the solvent). This process operates without ammonia and at lower pressure and temperature .
Molecular Structure Analysis
The molecular structure of Hexane-1,2-diamine consists of a hexamethylene hydrocarbon chain terminated with amine functional groups . The chemical formula is C6H16N2 and the molar mass is 116.208 g·mol−1 .
Chemical Reactions Analysis
Hexane-1,2-diamine is used almost exclusively for the production of polymers . It is difunctional in terms of the amine groups and tetra functional with respect to the amine hydrogens . The great majority of the diamine is consumed by the production of nylon 66 via condensation with adipic acid .
Physical And Chemical Properties Analysis
Hexane-1,2-diamine is a colorless solid (yellowish for some commercial samples) and has a strong amine odor . It has a density of 0.84 g/mL, a melting point of 39 to 42 °C, and a boiling point of 204.6 °C . It is soluble in water (490 g L−1) and has a log P value of 0.386 .
Aplicaciones Científicas De Investigación
Polymer Synthesis
Hexane-1,2-diamine: is primarily used in the synthesis of polymers. Its structure, being difunctional in terms of amine groups and tetrafunctional with respect to amine hydrogens, makes it an ideal monomer for producing various polymers . A significant application is in the production of nylon 66 , where it undergoes condensation with adipic acid.
Organocatalysis
In the field of organocatalysis, Hexane-1,2-diamine derivatives are used to synthesize bifunctional, noncovalent organocatalysts. These catalysts facilitate reactions such as the Michael addition of acetylacetone to trans-β-nitrostyrene, showcasing their potential in asymmetric synthesis and catalytic activity .
Epoxy Curing Agents
Hexane-1,2-diamine serves as a curing agent for epoxy resins. It reacts with the epoxide groups in the resin, leading to cross-linking and the formation of a three-dimensional network, which is crucial for developing materials with high mechanical strength and thermal stability .
Safety and Hazards
Hexane-1,2-diamine is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause drowsiness or dizziness, is suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Hexane-1,2-diamine, also known as 1,2-Hexanediamine, is a diamine compound with a hexamethylene hydrocarbon chain terminated with amine functional groups It has been found to interact with a putative agmatinase in the organism deinococcus radiodurans .
Mode of Action
The mode of action of Hexane-1,2-diamine is primarily through its interaction with its targets. As a diamine, it can form multiple bonds and participate in various chemical reactions. For instance, it is used in the production of polymers, where it acts as a linker between polymer chains . It is also involved in the hydrogenation of adiponitrile .
Biochemical Pathways
It plays a crucial role in the synthesis of polyurethanes and poly(ether-urethane-urea)s . In these processes, Hexane-1,2-diamine acts as a chain extender, affecting the mechanical performance of the resulting materials .
Result of Action
The result of Hexane-1,2-diamine’s action depends on its application. In polymer production, it contributes to the formation of strong, durable materials . In biochemical contexts, its effects would depend on the specific targets and pathways involved.
Action Environment
The action of Hexane-1,2-diamine can be influenced by various environmental factors. For instance, in the production of poly(ether-urethane-urea)s, the presence of bio-based diamine results in changes in the mechanical and thermo-mechanical properties of the prepared materials . The increasing content of bio-based diamine resulted in increasing of tensile modulus and decreasing of tensile strength and elongation at break .
Propiedades
IUPAC Name |
hexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQUBHIPPUVHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438747 | |
| Record name | Hexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-1,2-diamine | |
CAS RN |
13880-27-8 | |
| Record name | Hexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hexane-1,2-diamine, often used in the form of its derivatives, interact with biological targets like DNA?
A: Research shows that when Hexane-1,2-diamine is incorporated into a Cu(II) complex with a Schiff base ligand, the resulting complex interacts with DNA. [] This interaction appears to occur through a combination of non-classical intercalation and static interaction, as suggested by viscosity measurements, fluorescent spectroscopy, absorption spectra, and cyclic voltammetry. [] Essentially, the complex can insert itself between DNA base pairs while also engaging in electrostatic interactions with the DNA backbone.
Q2: Can you provide an example of how Hexane-1,2-diamine is used to create a catalyst and what is the catalyst's structure?
A: A chiral titanium complex utilizing Hexane-1,2-diamine as a building block has been developed for asymmetric catalysis. [] The complex, TiCl2L [H2L = (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)hexane-1,2-diamine], features the diamine incorporated into a salen-type ligand. This ligand coordinates to a titanium center, forming the active catalytic species. []
Q3: Are there any examples of Hexane-1,2-diamine derivatives impacting ion channels?
A: Yes, a derivative of Hexane-1,2-diamine, U-50,488H (a benzeneacetamide kappa opioid receptor agonist), has been shown to block cardiac sodium channels. [] This blockade is both concentration-dependent and use-dependent, meaning its potency increases with higher stimulation frequencies. [] U-50,488H's structure suggests that specific molecular features of this class of compounds might be responsible for their interaction with the sodium channel. [] This finding could potentially be used in the development of new antiarrhythmic drugs.
Q4: What spectroscopic techniques are typically used to characterize compounds containing Hexane-1,2-diamine?
A4: Researchers frequently utilize a combination of spectroscopic methods to characterize compounds containing Hexane-1,2-diamine. These methods include:
- 1H-NMR spectroscopy: This technique provides information about the hydrogen atoms within the molecule and their chemical environment. []
- MS spectroscopy: This technique determines the molecular weight and fragmentation pattern of the compound. []
- IR spectroscopy: This method identifies functional groups present in the compound by analyzing the molecule's vibrations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



